molecular formula C13H12N2O2 B2982902 N-[(4-Hydroxyphenyl)methyl]pyridine-4-carboxamide CAS No. 1710192-79-2

N-[(4-Hydroxyphenyl)methyl]pyridine-4-carboxamide

Cat. No.: B2982902
CAS No.: 1710192-79-2
M. Wt: 228.251
InChI Key: ZIYRSWSYEYEINL-UHFFFAOYSA-N
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Description

N-[(4-Hydroxyphenyl)methyl]pyridine-4-carboxamide is a chemical compound with the molecular formula C13H12N2O2. It is known for its unique structure, which combines a pyridine ring with a hydroxyphenyl group and a carboxamide group. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Mechanism of Action

Target of Action

Similar compounds like 4-methylpyridine have been reported to form isostructural complexes with iron and cobalt phthalocyanines . These complexes play a crucial role in various biochemical reactions.

Mode of Action

It’s worth noting that compounds with similar structures, such as 4-methylpyridine, act as neutral n-donor ligands . This suggests that N-[(4-Hydroxyphenyl)methyl]pyridine-4-carboxamide might interact with its targets through a similar mechanism.

Biochemical Pathways

Pyridones, which are oxidation products of nicotinamide and its methylated and ribosylated forms, are often associated with pathological outcomes in acute kidney injury (aki) . This suggests that this compound might affect similar biochemical pathways.

Pharmacokinetics

Similar compounds like 4-methylpyridine have certain properties such as a boiling point of 145°c, a density of 0957 g/mL at 25°C, and a vapor pressure of 4 mmHg at 20°C . These properties might influence the bioavailability of this compound.

Result of Action

It’s worth noting that similar compounds, such as 4-methylpyridine, are used in the preparation of other derivatives , suggesting that this compound might have similar transformative effects.

Action Environment

Similar compounds like 4-methylpyridine have certain properties such as a boiling point of 145°c, a density of 0957 g/mL at 25°C, and a vapor pressure of 4 mmHg at 20°C . These properties suggest that environmental factors such as temperature and pressure might influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Hydroxyphenyl)methyl]pyridine-4-carboxamide typically involves the reaction of 4-hydroxybenzylamine with pyridine-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Hydroxyphenyl)methyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-Hydroxyphenyl)methyl]pyridine-4-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Hydroxyphenyl)methyl]pyridine-3-carboxamide
  • N-[(4-Hydroxyphenyl)methyl]pyridine-2-carboxamide
  • N-[(4-Hydroxyphenyl)methyl]pyrimidine-4-carboxamide

Uniqueness

N-[(4-Hydroxyphenyl)methyl]pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the hydroxyphenyl group and the carboxamide group on the pyridine ring influences its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[(4-hydroxyphenyl)methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-12-3-1-10(2-4-12)9-15-13(17)11-5-7-14-8-6-11/h1-8,16H,9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYRSWSYEYEINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC=NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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